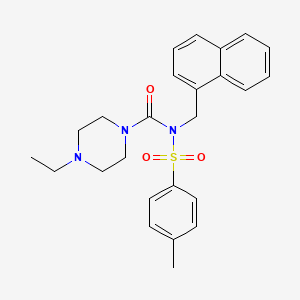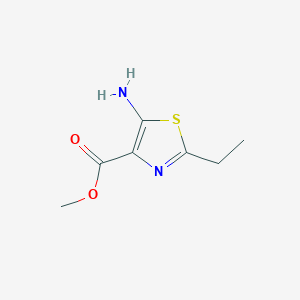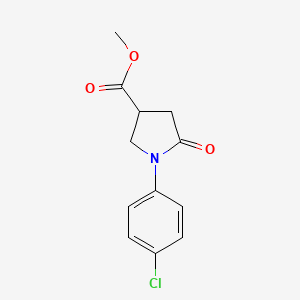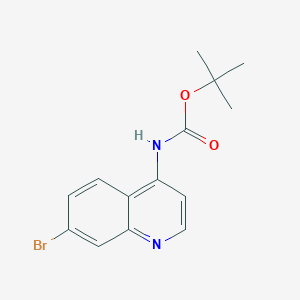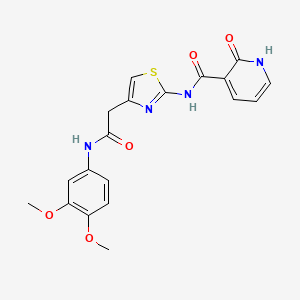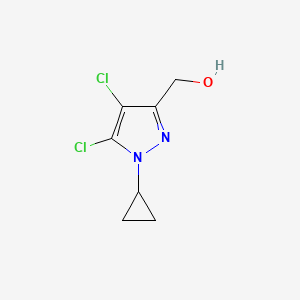
(4,5-Dichloro-1-cyclopropyl-1H-pyrazol-3-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-Dichloro-1-cyclopropyl-1H-pyrazol-3-YL)methanol, also known as 4,5-DCPP, is an organic compound belonging to the class of pyrazoles. It is a colorless, crystalline solid that is soluble in water and other organic solvents. 4,5-DCPP has been studied for its potential uses in a variety of scientific research applications due to its unique properties.
Applications De Recherche Scientifique
Synthesis of Derivatives
- Ultrasonic-Promoted Synthesis : Ultrasonics has been used to synthesize derivatives of (4,5-Dichloro-1-cyclopropyl-1H-pyrazol-3-YL)methanol. This method offers advantages such as shorter reaction times and good yields (Trilleras et al., 2013).
Antimicrobial and Analgesic Activity
- Antimicrobial and Analgesic Properties : Certain derivatives have shown pronounced antimicrobial and analgesic activities. Molecular docking studies also indicate a high receptor affinity for these compounds (Jayanna et al., 2013).
Structural Characterization
- Crystallography Studies : The structural characterization of certain derivatives has been achieved through crystallography, providing insights into their molecular geometry (Fu-Rong Li et al., 2012).
Anticancer and Antimicrobial Agents
- Potential as Anticancer Agents : Some derivatives have demonstrated potential as anticancer agents. They have been studied for their in vitro antibacterial and antifungal activities, showing effectiveness against pathogenic strains (Kanubhai D. Katariya et al., 2021).
Novel Synthesis Methods
- Innovative Synthesis Techniques : New methods for synthesizing derivatives have been developed, involving Knoevenagel/Michael/aldol reactions. These techniques contribute to the expansion of available compounds in this chemical class (Hote & Lokhande, 2014).
Antiinflammatory and Antibacterial Properties
- Use in Antiinflammatory and Antibacterial Applications : Microwave-assisted synthesis of derivatives has led to compounds with significant in vivo antiinflammatory and potent antibacterial activities. Molecular docking studies suggest their potential utility in antiinflammatory applications (Ravula et al., 2016).
Cytotoxicity Studies
- Cytotoxicity in Human Leukocytes : Some derivatives have shown significant cytotoxicity in human leukocytes at higher concentrations. This highlights the potential biological impacts of these compounds (Bonacorso et al., 2016).
Crystal Synthesis and Characterization
- Crystal Growth and Stability Analysis : The synthesis and characterization of pyrazole derivatives have involved studies on crystal stability and decomposition. This research has implications for the use of these compounds in various applications (Vyas et al., 2012).
Antimicrobial and Anticancer Activities
- Evaluation as Antimicrobial and Anticancer Agents : Novel pyrazole derivatives have been evaluated for their antimicrobial and anticancer activities, with some showing higher activity than standard drugs. This research highlights the therapeutic potential of these compounds (Hafez et al., 2016).
Chemical Synthesis and Bioactivity
- Novel Derivatives and Bioactivity : The synthesis of novel quinoline derivatives containing pyrazoline and pyridine analogues has been explored. These compounds have been tested for antibacterial, antifungal, and cytotoxic activities, providing valuable information for drug development (Desai et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
(4,5-dichloro-1-cyclopropylpyrazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2O/c8-6-5(3-12)10-11(7(6)9)4-1-2-4/h4,12H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVERFVSZHVPKMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=C(C(=N2)CO)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-Dichloro-1-cyclopropyl-1H-pyrazol-3-YL)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanamine hydrochloride](/img/no-structure.png)
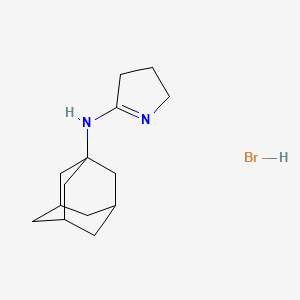
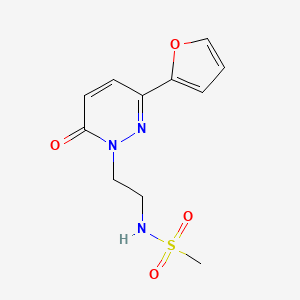
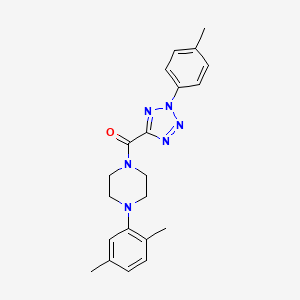
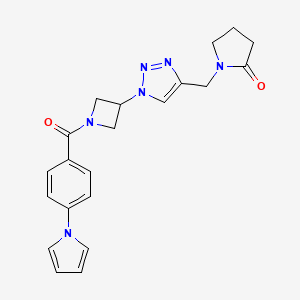
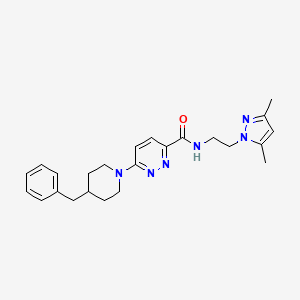
![1-({[5-(5-Chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-ethylpiperidine](/img/structure/B2418681.png)
![2-(isobutylsulfanyl)-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2418682.png)
![9-(4-bromophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2418685.png)
